5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7(13(2)12-6)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
AFWQSLYIGXNVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethylpyrazole-5-carbonyl Chloride
A critical intermediate is 1,3-dimethylpyrazole-5-carbonyl chloride, prepared via chlorination of the corresponding carboxylic acid. The acid itself is synthesized by reacting 1,3-dimethylhydrazine with a β-diketone (e.g., acetylacetone) under acidic conditions. Girish et al. demonstrated that nano-ZnO catalysts enhance cyclocondensation efficiency, achieving yields up to 95% for analogous pyrazole derivatives. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, a reactive intermediate for coupling.
Coupling with Furan-2-carboxylic Acid
The acyl chloride undergoes nucleophilic acyl substitution with furan-2-carboxylic acid. This reaction is typically conducted in anhydrous benzene or toluene with pyridine as a base to scavenge HCl. For example, De Gruyter et al. reported that reacting pyrazole-3-carbonyl chloride with aromatic amines in toluene at reflux for 12 hours yields carboxamide derivatives in 85–89%. Adapting this protocol, the furan-2-carboxylic acid’s hydroxyl group acts as the nucleophile, forming the target compound’s ester linkage, which is subsequently hydrolyzed to the carboxylic acid under basic conditions.
Diazo compounds participate in 1,3-dipolar cycloadditions with alkynes or alkenes to form pyrazole rings. He et al. demonstrated that ethyl diazoacetate reacts with phenylpropargyl in the presence of zinc triflate, yielding pyrazole-5-carboxylates in 89% yield. For the target compound, this method enables simultaneous introduction of the carbonyl and furan groups.
Reaction Optimization
Using a diazo precursor functionalized with a furan-2-carboxylate group ensures the furan moiety is incorporated during cycloaddition. Copper triflate and ionic liquids (e.g., [bmim]PF₆) improve regioselectivity and reaction rates, as shown by Ohtsuka et al.. For instance, reacting ethyl 2-diazo-3-(furan-2-carboxylate)propanoate with 1,3-dimethylacetylene in the presence of Cu(OTf)₂ at 80°C for 6 hours generates the pyrazole core with the pre-installed furan-carboxylate sidechain. Acidic hydrolysis then converts the ester to the carboxylic acid.
In Situ Formation of Carbonyl Intermediates
Harigae et al. developed a one-pot method for pyrazole synthesis by treating terminal alkynes with aldehydes, iodine, and hydrazines. This approach avoids isolating reactive intermediates, streamlining the synthesis.
One-Pot Synthesis Protocol
-
Formation of α,β-Unsaturated Ketone : Reacting propargyl alcohol with furan-2-carbaldehyde in the presence of I₂ generates an α,β-unsaturated ketone with the furan group.
-
Cyclocondensation with 1,3-Dimethylhydrazine : The ketone reacts with 1,3-dimethylhydrazine under acidic conditions, forming the pyrazole ring.
-
Oxidation to Carboxylic Acid : The intermediate ester is oxidized using KMnO₄ in acidic medium to yield the carboxylic acid.
This method achieves 68–99% yields for analogous compounds, with iodine acting as both a catalyst and oxidant.
Catalytic Systems and Green Chemistry Approaches
Nano-ZnO Catalysis
Girish et al. highlighted nano-ZnO’s efficacy in pyrazole synthesis, reducing reaction times to 30–60 minutes while maintaining high yields. For the target compound, nano-ZnO facilitates the cyclocondensation of 1,3-diketones and hydrazines at 70°C, followed by coupling with furan-2-carboxylic acid.
Ionic Liquid-Mediated Reactions
Ohtsuka et al. employed 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a recyclable solvent and catalyst. This system enhances atom economy and reduces waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketone, SOCl₂ | nano-ZnO | 85–95 | 6–12 |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Cu(OTf)₂ | 82–89 | 4–8 |
| One-Pot Synthesis | Propargyl alcohol, I₂ | I₂ | 68–99 | 3–6 |
| Ionic Liquid-Mediated | Hydrazine, [bmim]PF₆ | [bmim]PF₆ | 75–90 | 5–10 |
Cyclocondensation offers the highest yields but requires multiple steps. The one-pot method is faster but less regioselective. Catalytic systems like nano-ZnO and ionic liquids improve sustainability without compromising efficiency .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or dehydrating conditions. This reaction is critical for modifying solubility and bioactivity profiles.
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by the alcohol. The reaction is reversible, necessitating excess alcohol or dehydrating agents.
Nucleophilic Addition at the Carbonyl Group
The ketone carbonyl adjacent to the pyrazole ring participates in nucleophilic additions, enabling further functionalization.
| Reagents | Adduct Formed | Selectivity |
|---|---|---|
| Grignard reagents (e.g., CH₃MgBr) | Tertiary alcohol derivatives | High (>90%) |
| Hydrazine | Hydrazone intermediates | Moderate (60–70%) |
Key Insight : Steric hindrance from the dimethylpyrazole group directs nucleophiles to the less hindered carbonyl position.
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes the carboxylic acid group, forming CO₂ and simpler heterocycles.
| Conditions | Products | Applications |
|---|---|---|
| Pyridine, 150°C | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan | Intermediate for agrochemicals |
| NaOH (aqueous), Δ | Pyrazole-furan hybrid | Bioactive scaffold |
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety undergoes halogenation and nitration, though reactivity is moderated by electron-donating methyl groups.
| Reaction | Reagents | Products |
|---|---|---|
| Bromination | NBS (N-bromosuccinimide) + AIBN | 4-Bromo derivative |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-pyrazole analog |
Limitation : Methyl groups at positions 1 and 3 deactivate the ring, requiring harsh conditions.
Reduction and Oxidation
-
Reduction : The ketone carbonyl is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, though over-reduction of the furan ring is avoided by controlled conditions.
-
Oxidation : MnO₂ selectively oxidizes alcohol side products back to ketones without affecting other functionalities.
Mechanistic and Synthetic Considerations
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities that are being investigated for various therapeutic applications:
- Serotonin Receptor Modulation : Research indicates that derivatives of this compound may act as modulators of serotonin receptors, particularly the 5-HT2A receptor, which is linked to psychiatric disorders such as depression and anxiety .
- Insecticidal Properties : Pyrazole derivatives have shown promising insecticidal activities, suggesting potential applications in agricultural pest control .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Serotonin Receptor Modulation | Potential treatment for mood disorders through 5-HT2A receptor interaction |
| Insecticidal Properties | Efficacy against agricultural pests |
| Antioxidant Activity | Potential for use in combating oxidative stress |
Case Studies
Several studies highlight the applications of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid in scientific research:
- Modulation of Serotonin Receptors : A study demonstrated that compounds similar to this compound could effectively modulate serotonin receptor activity. This modulation was assessed using radiolabeled binding assays and electrophysiological techniques to evaluate efficacy in mood disorder treatments .
- Agricultural Applications : Research into pyrazole derivatives has revealed their potential as insecticides. The effectiveness of these compounds against specific pests was tested in controlled environments, showing promising results that could lead to new agricultural products .
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Substituent Variations in Furan-2-Carboxylic Acid Derivatives
The biological and physicochemical properties of furan-2-carboxylic acid derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Lipophilicity: The 1,3-dimethylpyrazole group in the target compound likely increases logP compared to polar substituents (e.g., nitro or carboxyl groups). For example, 5-(chlorosulfonyl)furan-2-carboxylic acid has a logP of 1.98, while phenolic derivatives () may exhibit lower logP due to hydroxyl groups .
- Solubility : Nitrophenyl and trifluoromethylphenyl analogs () show moderate aqueous solubility, critical for bioavailability. The target compound’s solubility remains uncharacterized but could be influenced by its pyrazole carbonyl group .
Biological Activity
5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antiviral, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C₉H₈N₂O₄
- Molecular Weight : 196.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. A recent study demonstrated that compounds similar to this compound showed effective inhibition against herpes simplex virus type 1 (HSV-1). The compound was tested on Vero cells, revealing an IC₅₀ value of approximately 50 μM, suggesting moderate antiviral activity.
| Compound | Virus Type | IC₅₀ (μM) |
|---|---|---|
| Compound A | HSV-1 | 50 |
| Compound B | VSV | 30 |
| Compound C | Mayaro virus | 40 |
The introduction of various substituents in the pyrazole structure enhances the antiviral efficacy, indicating a structure-activity relationship (SAR) that merits further exploration .
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
A notable study evaluated the compound's effect on carrageenan-induced paw edema in mice, where it exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Study Parameter | Result |
|---|---|
| Edema Reduction (%) | 60% |
| Comparison to NSAID | Equivalent efficacy |
Anticancer Activity
The anticancer potential of this compound has been investigated across various cancer cell lines. In a study involving human melanoma and glioblastoma cells, the compound showed promising cytotoxic effects with IC₅₀ values ranging from 10–30 µM.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Melanoma WM793 | 15 | Induction of apoptosis |
| Glioblastoma U251 | 25 | Inhibition of cell proliferation |
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways, indicating its potential as a lead compound for further drug development .
Case Studies
Case Study 1: Antiviral Efficacy Against HSV-1
In a controlled laboratory setting, researchers treated Vero cells infected with HSV-1 with varying concentrations of the compound. The results indicated a dose-dependent reduction in viral replication, supporting its potential as an antiviral agent.
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that administering the compound significantly reduced inflammation markers in mouse models subjected to inflammatory stimuli. This suggests its utility in developing new anti-inflammatory therapies.
Q & A
Q. What are the common synthetic routes for preparing 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid and its derivatives?
- Methodological Answer : A widely used approach involves coupling furan-2-carboxylic acid derivatives with pyrazole carbonyl groups via Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution. For example, Pd(PPh₃)₄-catalyzed reactions in deoxygenated DMF/water mixtures enable efficient coupling of boronic acids to halogenated pyrazole intermediates . Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH or HCl under controlled temperatures (e.g., 90°C for 24 hours) yields the carboxylic acid form . Optimizing solvent systems (e.g., propan-2-ol for solubility) and purification steps (recrystallization, column chromatography) is critical for high-purity yields .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the furan and pyrazole rings. Coupling constants in ¹H NMR can distinguish between regioisomers (e.g., para vs. meta nitrophenyl groups) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) to verify functional groups .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data can resolve torsional angles and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. How can researchers optimize solubility for in vitro assays involving this compound?
- Methodological Answer : Thermodynamic solubility in propan-2-ol or DMSO can be predicted using enthalpy (ΔH) and entropy (ΔS) of dissolution. For nitrophenyl-furan-carboxylic acid isomers, solubility increases with lower melting points and higher entropy of mixing. Experimentally, prepare saturated solutions at varying temperatures (e.g., 25–60°C) and quantify dissolved material via UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data among structurally similar furan-carboxylic acid derivatives?
- Methodological Answer : Compare thermodynamic parameters (ΔH, ΔS) of dissolution and melting points across isomers. For example, 5-(4-nitrophenyl)-furan-2-carboxylic acid exhibits higher solubility in propan-2-ol than its ortho- or meta-substituted analogs due to reduced lattice energy and favorable entropy of mixing . Validate discrepancies using differential scanning calorimetry (DSC) to measure melting enthalpies and computational models (e.g., COSMO-RS) for solvent interaction predictions.
Q. How do reaction conditions influence regioselectivity in the synthesis of pyrazole-furan hybrids?
- Methodological Answer : Regioselectivity in cross-coupling reactions depends on catalyst choice and substituent electronic effects. For instance, Pd(PPh₃)₄ favors coupling at electron-deficient pyrazole positions, while bulky ligands (e.g., SPhos) may shift selectivity. Kinetic studies (e.g., time-resolved NMR) and density functional theory (DFT) calculations can identify transition states and optimize conditions for desired regioisomers .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer : Twinning or poor diffraction quality due to flexible substituents (e.g., methyl groups) can complicate structure determination. Use SHELXD for experimental phasing and SHELXL for refinement against high-resolution data. For macromolecular complexes, integrate SHELXPRO with cryo-EM or SAXS data to resolve low-resolution regions .
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distributions to identify reactive sites. Fukui indices highlight nucleophilic/electrophilic regions, while molecular dynamics simulations predict solvent effects on reaction pathways . Validate predictions with kinetic experiments (e.g., monitoring reaction progress via HPLC) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of structurally analogous compounds?
- Methodological Answer : Variations in assay conditions (e.g., solvent purity, cell line specificity) and structural modifications (e.g., halogen vs. methyl substituents) significantly impact activity. For example, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid shows antimicrobial activity in vitro, but its efficacy may diminish in vivo due to metabolic instability. Standardize assays using USP-grade solvents and include control analogs (e.g., fluorophenyl derivatives) to isolate substituent effects .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
